Colistin
Overview
Description
Mechanism of Action
Target of Action
Colistin, also known as polymyxin E, is a cyclic polypeptide antibiotic that primarily targets the bacterial cell membrane . Its primary targets are the lipopolysaccharide (LPS) molecules present in the outer membranes of Gram-negative bacteria .
Mode of Action
This compound is a surface-active agent that penetrates into and disrupts the bacterial cell membrane . It is polycationic and has both hydrophobic and lipophilic moieties. This compound interacts with the bacterial cytoplasmic membrane, changing its permeability . This interaction is facilitated by the replacement of Ca2+ and Mg2+ cations that stabilize the outer membrane through electrostatic interactions with the anionic phosphate groups of the lipid A moiety of LPS .
Biochemical Pathways
After destabilizing the outer membrane, this compound binds to LPS molecules that are located in the outer leaflet of the cytoplasmic membrane . This interaction leads to the permeabilization of the inner membrane, affecting various biochemical pathways within the bacterial cell .
Pharmacokinetics
Due to its large molecular weight and its cationic properties at physiological pH, this compound passes through physiological membranes poorly and is mainly distributed within the extracellular space . Renal clearance of this compound is very low, but the dosing regimen should be adapted to the renal function of the patient because this compound methanesulfonate (CMS), the prodrug form of this compound, is partly eliminated by the kidney . The estimated half-life of this compound is 14.4 hours .
Result of Action
The result of this compound’s action is bactericidal . By disrupting the bacterial cell membrane and changing its permeability, this compound causes the loss of vital intracellular contents, leading to cell lysis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the use of this compound in animals, particularly in swine, for the control of enteric infections has led to the emergence of this compound resistance . This highlights the importance of the One Health approach, which emphasizes the interconnectedness of human, animal, and environmental health, in managing the use of antibiotics like this compound .
Biochemical Analysis
Biochemical Properties
Colistin is a surface-active agent that penetrates into and disrupts the bacterial cell membrane . It is polycationic and has both hydrophobic and lipophilic moieties . It interacts with the bacterial cytoplasmic membrane, changing its permeability . This effect is bactericidal .
Cellular Effects
This compound exerts its bactericidal effects mainly by disrupting the cell membrane integrity of the Gram-negative bacteria . Through electrostatic interaction and cationic displacement of the lipopolysaccharide (LPS), this compound disturbs the stability of the membrane and increases its permeability, leading to the leakage of the cell content, triggering cell death pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the bacterial cytoplasmic membrane . The cationic cyclic decapeptide structure of this compound binds with the anionic LPS molecules by displacing calcium and magnesium from the outer cell membrane of Gram-negative bacteria, leading to permeability changes in the cell envelope and leakage of cell contents .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound causes early disruption of the bacterial outer membrane and cell wall, as demonstrated by perturbation of glycerophospholipids and fatty acids . Concentrations of peptidoglycan biosynthesis metabolites decrease over time, reflecting its mechanism of action .
Dosage Effects in Animal Models
The need for higher doses of this compound to achieve adequate concentrations for therapeutic effect has been shown in recent studies . The use of higher doses raises concerns around the consequent increase in nephrotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can induce oxidative stress and, consequently, DNA, protein, and lipid damage in bacteria through ROS production, being able to inhibit essential enzymes involved in the respiratory chain .
Transport and Distribution
This compound is poorly absorbed after oral administration and is mainly distributed within the extracellular space . Renal clearance of this compound is very low, but the dosing regimen should be adapted to the renal function of the patient because this compound methanesulfonate (CMS) is partly eliminated by the kidney .
Subcellular Localization
The subcellular localization of this compound is primarily at the bacterial cell membrane, where it interacts with the bacterial cytoplasmic membrane . This interaction changes the membrane’s permeability, leading to the leakage of the cell content and triggering cell death pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Colomycin is synthesized from colistin, which is produced by the bacterium Bacillus polymyxa subspecies colistinus . The synthesis involves the reaction of this compound with formaldehyde and sodium bisulfite, resulting in the addition of a sulfomethyl group to the primary amines of this compound . This process produces colistimethate sodium, a less toxic form of this compound when administered parenterally .
Industrial Production Methods: Industrial production of colomycin involves large-scale fermentation of Bacillus polymyxa to produce this compound. The this compound is then chemically modified to form colistimethate sodium. The production process includes stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Colomycin undergoes several types of chemical reactions, including:
Oxidation: Colomycin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the structure of colomycin, potentially altering its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various colistin derivatives with modified antibacterial properties .
Scientific Research Applications
Chemistry: Colomycin is used in chemical research to study the structure-activity relationships of antibiotics. Researchers investigate how modifications to the colomycin molecule affect its antibacterial properties .
Biology: In biological research, colomycin is used to study the mechanisms of bacterial resistance and the interactions between antibiotics and bacterial cell membranes .
Medicine: Colomycin is widely used in medical research to develop new treatments for infections caused by multidrug-resistant bacteria. It is also used in clinical trials to evaluate the efficacy and safety of new antibiotic formulations .
Industry: In the pharmaceutical industry, colomycin is used to develop new antibiotic therapies and to improve existing treatments for bacterial infections .
Comparison with Similar Compounds
Polymyxin B: Another member of the polymyxin class, polymyxin B is similar to colomycin in its mechanism of action and antibacterial spectrum.
Polymyxin A, C, D, and E: These are other polymyxins with varying degrees of antibacterial activity and toxicity.
Uniqueness of Colomycin: Colomycin is unique in its ability to treat infections caused by multidrug-resistant Gram-negative bacteria. Its chemical modification to form colistimethate sodium reduces its toxicity, making it a safer option for parenteral administration compared to other polymyxins .
Properties
IUPAC Name |
N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H98N16O13/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQOSKADJPQZHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H98N16O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1155.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
WHITE TO SLIGHTLY YELLOW FINE POWDER; ODORLESS; FREELY SOL IN WATER; SLIGHTLY SOL IN METHANOL; INSOL IN ACETONE, ETHER; SOLN MORE STABLE @ ACID THAN ALKALINE PH /COLISTIN SULFATE/ | |
Details | Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 1136 | |
Record name | COLISTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3045 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
POLYMYXIN B IS SURFACE-ACTIVE AGENT... CONTAINING LIPOPHILIC & LIPOPHOBIC GROUPS SEPARATED WITHIN MOLECULE. /POLYMYXIN B/, PERMEABILITY OF THE BACTERIAL MEMBRANE CHANGES IMMEDIATELY ON CONTACT WITH DRUG. SENSITIVITY TO POLYMYXIN B APPARENTLY IS RELATED TO THE PHOSPHOLIPID CONTENT OF THE CELL WALL-MEMBRANE COMPLEX. /POLYMYXIN B/, Colistin acts like a cationic detergent and binds to and damages the bacterial cytoplasmic membrane of susceptible bacteria. Damage to the bacterial cytoplasmic membrane alters the osmotic barrier of the membrane and causes leakage of essential intracellular metabolites and nucleosides. | |
Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 97. Bethesda, MD: American Society of Health-System Pharmacists, Inc. 1997 (Plus Supplements)., p. 394 | |
Record name | COLISTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3045 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
1066-17-7 | |
Record name | Colistin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.644 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COLISTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3045 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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